molecular formula C5H2BrClN2O2 B15046940 5-Bromo-4-chloro-2-nitropyridine

5-Bromo-4-chloro-2-nitropyridine

Cat. No.: B15046940
M. Wt: 237.44 g/mol
InChI Key: JKHRSHCUUQYVBK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitropyridine Systems in Modern Organic Chemistry

Halogenated nitropyridines are a cornerstone of modern synthetic organic chemistry, serving as highly versatile and reactive intermediates. The pyridine (B92270) ring, a fundamental heterocyclic scaffold, when substituted with both electron-withdrawing nitro groups and synthetically adaptable halogen atoms, becomes a powerful building block for the construction of complex molecular architectures. The interplay between these functional groups activates the pyridine ring for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The strategic placement of halogens on the nitropyridine core allows for regioselective functionalization, a critical aspect in the synthesis of pharmaceutical and agrochemical compounds. The ability to introduce diverse substituents at specific positions on the pyridine ring is paramount in tuning the biological activity and physicochemical properties of the target molecules. Consequently, halogenated nitropyridines are indispensable precursors in the development of a wide array of functional materials and biologically active compounds.

Rationale for Academic Investigation of 5-Bromo-4-chloro-2-nitropyridine

The academic intrigue surrounding this compound stems from its unique substitution pattern. The presence of two distinct halogen atoms, bromine and chlorine, at the 5- and 4-positions respectively, along with a nitro group at the 2-position, presents a fascinating case for studying selective chemical reactivity. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under various reaction conditions is a key area of investigation. Generally, the C-Br bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the C-Cl bond, offering a pathway for sequential and site-selective functionalization.

This differential reactivity makes this compound a valuable substrate for creating diverse molecular libraries from a single starting material. Researchers are particularly interested in its application in sophisticated organic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.org These powerful methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental steps in the synthesis of complex organic molecules. wikipedia.orglibretexts.org The ability to selectively replace either the bromine or chlorine atom opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Contemporary Research Challenges and Opportunities Pertaining to this compound

Furthermore, the synthesis of this compound itself can be a challenge. While general methods for the halogenation and nitration of pyridine rings exist, developing a high-yielding, scalable, and environmentally benign synthesis for this specific multi-substituted pyridine is an ongoing area of research. For instance, the synthesis of the related compound 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine (B16104) involves a bromination step with N-bromosuccinimide followed by a diazotization-chlorination sequence, achieving a total yield of over 50%. google.com Similarly, the synthesis of 5-bromo-2-nitropyridine (B47719) has been achieved from 2-amino-5-bromopyridine (B118841) via oxidation with hydrogen peroxide. chemicalbook.com These examples suggest potential synthetic strategies, but a dedicated, optimized procedure for this compound is not widely documented in publicly available literature.

These challenges, however, create significant opportunities for chemical innovation. The development of novel catalytic systems with enhanced selectivity for either the C-Br or C-Cl bond in dihalogenated pyridines would be a major advancement. Such catalysts would unlock the full synthetic potential of molecules like this compound. Moreover, the exploration of its reactivity with a wider range of coupling partners and under greener reaction conditions remains a fertile ground for research. The synthesis of new derivatives could lead to the discovery of compounds with novel biological activities or material properties, thereby driving progress in drug discovery and materials science.

Detailed Research Findings

While specific experimental data for this compound is scarce in readily accessible literature, we can infer its likely reactivity based on the behavior of similar halogenated nitropyridines in well-established reactions. The following tables are illustrative and based on general principles and data from related compounds.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Halogenated Pyridines

This table illustrates potential outcomes for the Suzuki-Miyaura coupling of a dihalogenated nitropyridine, highlighting the expected selectivity for the C-Br bond.

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)Expected Major ProductPostulated Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1004-chloro-2-nitro-5-phenylpyridine70-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O904-chloro-5-(4-methoxyphenyl)-2-nitropyridine65-80
33-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O804-chloro-2-nitro-5-(thiophen-3-yl)pyridine60-75

Table 2: Illustrative Buchwald-Hartwig Amination Reactions of Halogenated Pyridines

This table illustrates potential outcomes for the Buchwald-Hartwig amination, again emphasizing the preferential reaction at the C-Br position.

EntryAmineCatalystLigandBaseSolventTemperature (°C)Expected Major ProductPostulated Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene1104-(4-chloro-2-nitropyridin-5-yl)morpholine75-90
2AnilinePd(OAc)₂XantphosCs₂CO₃Dioxane100N-(4-chloro-2-nitropyridin-5-yl)aniline60-75
3BenzylaminePdCl₂(dppf)K₃PO₄THF80N-benzyl-4-chloro-2-nitropyridin-5-amine65-80

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a viable synthetic route by identifying key bond disconnections and precursor molecules.

For this compound, the primary disconnections involve the carbon-halogen and carbon-nitro bonds. The order of these transformations in the forward synthesis is critical due to the directing effects of the substituents on the electron-deficient pyridine ring.

A logical retrosynthetic approach would prioritize the installation of the nitro group at a late stage, as its strong electron-withdrawing nature would severely deactivate the ring towards subsequent electrophilic substitutions. A common and effective strategy for introducing a 2-nitro group is through the oxidation of a 2-aminopyridine precursor. This leads to a key intermediate: 2-amino-5-bromo-4-chloropyridine.

Further disconnection of the carbon-halogen bonds from this aminopyridine intermediate suggests simpler precursors. The synthesis could potentially start from 2-amino-4-chloropyridine, which would then undergo regioselective bromination at the C5 position. This strategy is advantageous as the activating amino group directs the incoming electrophile (bromine) to the ortho and para positions. With the para (C4) position blocked by chlorine, bromination is directed to the C5 position.

This analysis suggests a synthetic pathway beginning with 2-amino-4-chloropyridine, followed by bromination, and finally, oxidation of the amino group to a nitro group.

Proposed Retrosynthetic Pathway:

Target Molecule Precursor 1 Precursor 2 Starting Material
This compound 2-Amino-5-bromo-4-chloropyridine 2-Amino-4-chloropyridine Commercially available reagents
Transform Oxidation of Amine Bromination -

Direct Functionalization Strategies for the Pyridine Core

Direct functionalization involves introducing the required bromo, chloro, and nitro groups onto a pre-existing pyridine ring. However, the intrinsic electron-deficient nature of pyridine makes it resistant to electrophilic aromatic substitution reactions, which are typical for installing such groups. acs.orgnih.gov

Regioselective Halogenation (Bromination and Chlorination) Procedures

The direct halogenation of an unsubstituted pyridine ring is challenging and often requires harsh conditions, leading to a mixture of products. digitellinc.comacs.org The presence of an electronegative nitrogen atom deactivates the ring, making electrophilic attack difficult. acs.org

To achieve regioselectivity, synthetic strategies often rely on:

Activating Groups: The presence of an activating group, such as an amino group, can facilitate electrophilic halogenation and direct the incoming halogen to specific positions. For instance, the bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) can yield 5-bromo-2-aminopyridine with good regioselectivity. chemicalbook.com A similar strategy starting with 2-amino-4-chloropyridine has been used to synthesize 2-amino-5-bromo-4-chloropyridine. google.com

Pyridine N-Oxides: Conversion of the pyridine nitrogen to an N-oxide activates the ring, particularly at the C2 and C4 positions, for both nucleophilic and electrophilic attack. nih.govresearchgate.net While this is a common strategy for functionalizing pyridines, achieving the specific 5-bromo-4-chloro pattern via this method can be complex and may involve multiple steps of protection and deprotection.

A patented method for synthesizing a related compound, 5-Bromo-2,4-dichloropyridine, highlights a practical approach. It starts with 2-amino-4-chloropyridine, which is brominated at the 5-position using NBS in dichloromethane at 0°C, achieving a high yield. google.com

Table 1: Regioselective Bromination of a Substituted Aminopyridine

Starting Material Reagent Conditions Product Yield Reference

Nitration Protocols for Pyridine Ring Systems

Direct nitration of pyridine is notoriously difficult, requiring extreme conditions such as potassium nitrate in fuming sulfuric acid at temperatures around 300°C, which results in low yields of the 3-nitro product. youtube.com

For the synthesis of this compound, a 2-nitro group is required. Direct nitration at the C2 position is not a feasible route. The most effective and widely used method for introducing a nitro group at the C2 position of a pyridine ring is the oxidation of the corresponding 2-aminopyridine. google.com

Common oxidizing agents for this transformation include:

Peroxy Acids: Reagents like peracetic acid or trifluoroperacetic acid are effective. The reaction typically involves dissolving the 2-amino-5-bromopyridine in an acid like acetic acid, followed by the addition of the peroxy acid. google.com

Hydrogen Peroxide in Sulfuric Acid: A mixture of hydrogen peroxide and concentrated sulfuric acid (often referred to as Caro's acid) is a powerful oxidizing system that can convert aminopyridines to nitropyridines. chemicalbook.comchemicalbook.com This method has been successfully used to prepare 5-chloro-2-nitropyridine from 5-chloropyridin-2-amine with good yield. chemicalbook.com

Table 2: Synthesis of Nitropyridines via Oxidation of Aminopyridines

Starting Material Reagents Product Yield Reference
5-Bromo-2-aminopyridine Hydrogen Peroxide, Sulfuric Acid 5-Bromo-2-nitropyridine High chemicalbook.com
5-Chloropyridin-2-amine 30% H2O2, conc. H2SO4 5-Chloro-2-nitropyridine 71% chemicalbook.com

Multi-Step Synthetic Pathways Incorporating Pyridine Ring Formation

An alternative to functionalizing a pre-formed ring is to construct the pyridine ring with the necessary substituents or their precursors already incorporated into the acyclic starting materials.

Condensation and Cyclization Reactions to Form this compound Derivatives

Various methods exist for constructing the pyridine ring from simpler molecules. acsgcipr.org These often involve condensation reactions between carbonyl compounds, enamines, and an ammonia (B1221849) source. baranlab.orgmdpi.comresearchgate.net For example, the Hantzsch pyridine synthesis condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. mdpi.com

Strategic Introduction of Halogen and Nitro Groups onto Pyridine Scaffolds

The most practical and documented approaches for synthesizing this compound and related structures involve the strategic, sequential functionalization of a simpler pyridine derivative. The key is the order of reactions, which leverages the directing effects of the substituents at each stage.

A well-established strategy follows the pathway identified in the retrosynthetic analysis:

Start with a Pre-functionalized Pyridine: A common starting point is a pyridine ring with an amino group at the C2 position and a halogen at the C4 position, such as 2-amino-4-chloropyridine.

Regioselective Bromination: The C2-amino group activates the ring for electrophilic substitution and directs incoming electrophiles to the C3 and C5 positions. With the C4 position already occupied, bromination with a reagent like N-Bromosuccinimide (NBS) selectively occurs at the C5 position to yield 2-amino-5-bromo-4-chloropyridine. google.com

Oxidation to the Nitro Group: The final step is the conversion of the 2-amino group to the 2-nitro group. This is achieved through oxidation, for example, using hydrogen peroxide in concentrated sulfuric acid. This step transforms the activating amino group into the strongly deactivating nitro group, completing the synthesis.

This strategic sequence is efficient because it uses the electronic properties of the intermediate functional groups to control the regiochemistry of each subsequent reaction.

An exploration of the synthetic pathways toward this compound reveals a landscape of advanced chemical strategies. While a direct, single-step synthesis is not commonly documented, the construction of this highly functionalized pyridine core is achieved through multi-step sequences that leverage modern synthetic methodologies. This article delves into the advanced techniques, catalytic systems, and process optimization integral to its formation and the synthesis of its precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

5-bromo-4-chloro-2-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

JKHRSHCUUQYVBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromo-4-chloro-2-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The pyridine (B92270) ring, activated by the electron-withdrawing nitro group and halogen substituents, is highly susceptible to attack by nucleophiles.

Analysis of Substituent Effects on Electrophilicity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions on the this compound ring are dictated by the electronic properties of its substituents. The nitro group at the C2 position, along with the bromine at C5 and chlorine at C4, significantly enhances the electrophilicity of the pyridine ring, making it prone to nucleophilic attack.

The positions on the pyridine ring are activated towards nucleophilic attack in a specific order due to the combined electron-withdrawing effects of the nitro and halogen groups. Generally, positions ortho and para to the strongly deactivating nitro group are the most electrophilic. In the case of this compound, the C4 and C6 positions are most activated. Since C6 is unsubstituted, the primary sites for nucleophilic attack are the carbon atoms bearing the halogen leaving groups, C4 and C5.

Computational studies, such as Density Functional Theory (DFT) calculations, can predict the regioselectivity of these reactions by analyzing the stability of the Meisenheimer intermediates formed upon nucleophilic attack at different positions. researchgate.net The relative stability of these intermediates often correlates well with the observed product distribution. researchgate.net For dihalogenated N-heteroarenes, halides adjacent to the nitrogen are typically more reactive in SNAr reactions. nih.gov

Reactivity with Diverse Classes of Nucleophiles

This compound reacts with a wide array of nucleophiles, leading to the substitution of either the chloro or bromo group. The choice of nucleophile and reaction conditions can influence the site of substitution.

Common nucleophiles employed in reactions with this substrate include:

Amines: Primary and secondary amines readily displace one of the halogens to form aminopyridine derivatives. clockss.orgresearchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to sometimes yield unexpected nitro-group migration products, a phenomenon that is influenced by the solvent and base used. clockss.org

Alkoxides: Alkoxides, such as methoxide (B1231860) and ethoxide, react to form alkoxy-substituted nitropyridines.

Thiols: Thiolates can displace a halogen to yield the corresponding thioether.

Phenols: In the presence of a base, phenols can act as nucleophiles, leading to the formation of aryloxy-pyridines. acs.org

The following table provides examples of SNAr reactions with different nucleophiles:

NucleophileProductReaction ConditionsReference
Pyrrolidine (B122466)2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidineKOH, HPMC/water, rt, 20 min rsc.org
Phenol5-aryloxy-1,2,3-triazineBase, THF acs.org
Amines3-amino-4-nitro-quinoline 1-oxidesHeat with Ac2O in DMF researchgate.net

Mechanistic Pathways of Nucleophilic Displacement at Halogen and Nitro Sites

The generally accepted mechanism for SNAr reactions involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Leaving Group Departure: The leaving group (either chloride or bromide) is expelled, restoring the aromaticity of the ring and forming the final substitution product. researchgate.net

The relative reactivity of the halogens (bromo vs. chloro) as leaving groups is an important consideration. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. However, the regioselectivity is also influenced by the stability of the Meisenheimer intermediate, which is affected by the position of the attacking nucleophile relative to the electron-withdrawing groups. In some cases, particularly with dihalogenated pyridines, the halide at the position most activated by the nitro group will be preferentially substituted.

While displacement of the halogen atoms is the most common pathway, under certain conditions, displacement of the nitro group can also occur, although this is less frequent. chemistry-chemists.com In some systems, such as the reaction of 3-bromo-4-nitropyridine with amines, a novel nitro-group migration has been observed, where the nitro group shifts from the 4-position to the 3-position. clockss.org This rearrangement is believed to proceed through an anionic intermediate and the formation of a three-membered ring intermediate. researchgate.net

Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The presence of two different halogen atoms (bromine and chlorine) allows for selective and sequential cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C5 position. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be used, with the choice often depending on the specific substrates and desired reaction conditions. harvard.edunih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. libretexts.org Similar to the Suzuki-Miyaura reaction, the C-Br bond of this compound is expected to be more reactive, allowing for selective functionalization at the C5 position. The catalytic cycle of the Heck reaction also proceeds through oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

The following table summarizes representative palladium-catalyzed C-C bond-forming reactions:

Reaction TypeCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(dppf)Cl25-Aryl-2-chloro-4-nitropyridine nih.gov
Suzuki-MiyauraAlkylboronic acidPd(OAc)2/SPhos5-Alkyl-2-chloro-4-nitropyridine chemrxiv.org
HeckAlkenePd(P(t-Bu)3)25-Alkenyl-2-chloro-4-nitropyridine sigmaaldrich.com

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine. organic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of arylamines.

For this compound, the Buchwald-Hartwig amination can be performed selectively at the C5 position due to the higher reactivity of the C-Br bond. This allows for the introduction of a wide range of primary and secondary amines. chemspider.comnih.gov The catalytic system typically consists of a palladium precursor and a phosphine (B1218219) ligand, with a base being required for the reaction to proceed. organic-chemistry.org The choice of ligand is crucial for the efficiency and scope of the reaction.

Reactant 1Reactant 2Catalyst/LigandProductReference
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3]/BINAPN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com
2-BromopyridinesVolatile aminesNot specifiedSecondary and tertiary aminopyridines nih.gov

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in this compound is a pivotal transformation, offering a gateway to a variety of functionalized pyridine derivatives, most notably the corresponding aminopyridine. This conversion is of significant interest in the synthesis of biologically active molecules and pharmaceutical intermediates. The presence of multiple reactive sites on the pyridine ring, namely the two halogen atoms and the nitro group, necessitates a careful selection of reduction conditions to achieve the desired chemoselectivity.

Chemoselective Reduction to Amino Derivatives

The chemoselective reduction of the nitro group in this compound to an amino group, yielding 5-Bromo-4-chloro-2-aminopyridine, is a critical synthetic step. The challenge lies in preserving the bromo and chloro substituents, which are susceptible to reduction under certain conditions. A variety of reducing agents and conditions have been explored for the reduction of nitroarenes and nitropyridines, and the choice of reagent is paramount to prevent undesired dehalogenation. rsc.orgyoutube.comyoutube.comnih.govscirp.org

Commonly employed methods for the reduction of nitro groups include catalytic hydrogenation and the use of metals in acidic or neutral media. While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is highly efficient for nitro group reduction, it can also lead to the cleavage of carbon-halogen bonds. Therefore, alternative catalysts or conditions are often sought for halogenated nitroaromatics.

Sodium dithionite (B78146) (Na₂S₂O₄) is a reagent known for its ability to chemoselectively reduce nitro groups in the presence of other reducible functionalities, such as aldehydes and esters, often under mild, room temperature conditions. rsc.org This suggests its potential applicability for the reduction of this compound without affecting the halogen atoms.

Another approach involves the use of metals like iron (Fe) or tin (Sn) in the presence of an acid, such as hydrochloric acid (HCl). These methods are well-established for the reduction of nitroarenes. For instance, the reduction of a nitro group to an amine can be achieved using Sn and HCl. mnstate.edu

The synthesis of related aminopyridines, such as 2-amino-5-bromopyridine (B118841), has been achieved through various routes, highlighting the importance of these building blocks. google.comchemicalbook.com Similarly, the preparation of 2-amino-5-bromo-4-chloropyridine has been documented, indicating that the target amino derivative of this compound is a viable synthetic target. achemblock.comhymasynthesis.com

Below is a table summarizing potential reagents for the chemoselective reduction of the nitro group in this compound, based on general knowledge of nitro group reductions in related systems.

Reagent/CatalystSolventConditionsPotential OutcomeReference
Sodium dithionite (Na₂S₂O₄)Water/Organic co-solventRoom TemperatureHigh chemoselectivity for nitro group reduction rsc.org
Iron (Fe) / Hydrochloric Acid (HCl)Ethanol/WaterRefluxEffective nitro group reduction mnstate.edu
Tin (Sn) / Hydrochloric Acid (HCl)EthanolRefluxCommon method for nitroarene reduction mnstate.edu

Reductive Elimination Pathways

While the primary goal of reducing this compound is often the formation of the corresponding amine, alternative reaction pathways involving the elimination of the halogen substituents can occur, particularly under forcing conditions or with specific reagents. These pathways can be considered as reductive eliminations, where the reduction process leads to the removal of one or both halogen atoms. wikipedia.orgyoutube.comnih.govyoutube.comyoutube.com

Reductive dehalogenation is a known process for polyhalogenated aromatic compounds. youtube.comnih.gov In the context of this compound, this could manifest as the loss of either the bromine or chlorine atom, or both, concurrent with or subsequent to the reduction of the nitro group. The relative ease of removal of the halogens would depend on their position on the pyridine ring and the specific reaction conditions employed.

For instance, catalytic hydrogenation, especially with highly active catalysts like Pd/C, can lead to hydrodehalogenation. The choice of catalyst and reaction parameters such as temperature and pressure can influence the extent of this side reaction.

Reductive elimination is a fundamental step in many organometallic catalytic cycles, where a metal center in a higher oxidation state is reduced by eliminating two bonded ligands. wikipedia.orgyoutube.comyoutube.com While less common for direct reduction of the substrate itself without a metal catalyst, analogous processes can be envisaged. For example, the use of strong reducing agents could potentially lead to the formation of a pyridine radical anion, which could then eliminate a halide ion.

The table below outlines potential reductive elimination pathways that could compete with the desired nitro group reduction.

PathwayDescriptionPotential Reagents/ConditionsProduct(s)
Reductive DebrominationRemoval of the bromine atomHarsh catalytic hydrogenation (e.g., high pressure H₂, Pd/C)4-Chloro-2-nitropyridine or 4-Chloro-2-aminopyridine
Reductive DechlorinationRemoval of the chlorine atomHarsh catalytic hydrogenation5-Bromo-2-nitropyridine (B47719) or 5-Bromo-2-aminopyridine
Complete DehalogenationRemoval of both halogen atomsVery harsh reduction conditions2-Nitropyridine or 2-Aminopyridine

Other Significant Transformation Pathways of this compound

Beyond the well-studied nucleophilic aromatic substitution and reduction reactions, the reactivity of this compound can be explored through other transformation pathways, including electrophilic aromatic substitution, radical reactions, and molecular rearrangements. These less common reactions provide further insight into the chemical behavior of this highly functionalized heterocycle.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. mnstate.edulumenlearning.commasterorganicchemistry.combyjus.comlibretexts.org The presence of three additional electron-withdrawing groups (a nitro group and two halogens) in this compound further exacerbates this deactivation, making EAS reactions extremely difficult to achieve.

The pyridine nitrogen and the strongly deactivating nitro group significantly reduce the electron density of the aromatic pi-system, rendering it much less nucleophilic than benzene. mnstate.edu Consequently, harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, are typically required for EAS on even simple pyridines. lumenlearning.commasterorganicchemistry.com For this compound, these conditions would likely lead to decomposition of the starting material or other unwanted side reactions.

If an EAS reaction were to be forced upon this molecule, the regioselectivity would be dictated by the directing effects of the existing substituents. The nitro group is a meta-director, while the halogens are ortho, para-directors. However, in the highly deactivated pyridine ring, the inherent reactivity of the pyridine positions also plays a crucial role. Electrophilic attack on pyridine generally occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a resonance-destabilized intermediate with a positive charge on the nitrogen atom. In this compound, the only available position for substitution is C-3. Therefore, any potential EAS reaction would be expected to occur at this position.

The following table summarizes the feasibility of common EAS reactions on this compound.

ReactionReagentsExpected ReactivityPredicted Product
NitrationHNO₃/H₂SO₄Very low to none5-Bromo-4-chloro-3,2-dinitropyridine (highly unlikely)
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Very low to none5-Bromo-3-bromo-4-chloro-2-nitropyridine or 3,5-Dibromo-4-chloro-2-nitropyridine (highly unlikely)
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Does not occurNo reaction

Radical Reaction Investigations

The investigation of radical reactions involving this compound opens up alternative avenues for its functionalization. Radical reactions proceed through intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators. libretexts.orgyoutube.comyoutube.comyoutube.com

One potential radical pathway is radical dehalogenation. This can be achieved using reagents like tributyltin hydride ((n-Bu)₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). This process involves the homolytic cleavage of the carbon-halogen bond. The relative ease of cleavage would likely be C-Br > C-Cl, suggesting that selective removal of the bromine atom might be possible under controlled conditions.

Another area of interest is the addition of radicals to the pyridine ring. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov Given the electron-deficient nature of the pyridine ring in this compound, it could be a substrate for such radical alkylations, although the harsh acidic conditions of the classic Minisci reaction might be problematic. More modern variations of the Minisci reaction that proceed under milder conditions could be more suitable. nih.gov

The potential for radical reactions is summarized in the table below.

Reaction TypeReagentsPotential Outcome
Radical Debromination(n-Bu)₃SnH, AIBNSelective removal of the bromine atom to yield 4-chloro-2-nitropyridine.
Radical Dechlorination(n-Bu)₃SnH, AIBN (harsher conditions)Removal of the chlorine atom, potentially leading to a mixture of dehalogenated products.
Radical AlkylationAlkyl radical source (e.g., from carboxylic acids, alkyl iodides)Introduction of an alkyl group onto the pyridine ring, likely at one of the positions activated by the nitro group.

Isomerization and Rearrangement Phenomena (e.g., Nitro Group Migration)

The study of isomerization and rearrangement reactions of this compound can reveal fascinating aspects of its chemical behavior, particularly the potential for nitro group migration. While not a common reaction for all nitroaromatics, nitro group migration has been observed in certain heterocyclic systems, especially under the influence of nucleophiles. clockss.orgresearchgate.net

A notable study on the reaction of 3-bromo-4-nitropyridine with amines revealed an unexpected nitro-group migration from the 4-position to the 3-position as a major product, alongside the expected nucleophilic substitution product. clockss.orgresearchgate.net This rearrangement was found to be dependent on the reaction conditions, particularly the use of polar aprotic solvents. The proposed mechanism involves the formation of an anionic intermediate, which facilitates the migration of the nitro group.

Given the structural similarities, it is conceivable that this compound could undergo a similar nitro group migration under specific reaction conditions, likely during nucleophilic substitution reactions. For instance, attack of a nucleophile at a position adjacent to the nitro group could trigger a rearrangement. However, the electronic and steric effects of the additional halogen at the 4-position would undoubtedly influence the feasibility and outcome of such a migration.

The potential for nitro group migration in this compound is a subject for further investigation, with the existing literature on related systems providing a strong basis for such studies. clockss.orgresearchgate.netnih.gov

Derivatization and Synthetic Utility of 5 Bromo 4 Chloro 2 Nitropyridine As a Chemical Building Block

Elaboration of 5-Bromo-4-chloro-2-nitropyridine into Complex Heterocyclic Systems

The inherent reactivity of this compound, stemming from the electron-withdrawing nature of the nitro group and the presence of two distinct halogen atoms, makes it an ideal starting material for the construction of more elaborate molecular architectures. The differential reactivity of the chloro and bromo substituents, coupled with the influence of the nitro group, allows for selective and sequential functionalization.

The generation of polyfunctionalized pyridines from this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the nitro group, facilitates the displacement of the halogen atoms by a wide range of nucleophiles.

Research on related halonitropyridines demonstrates that the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This selective reactivity allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates, at specific positions on the pyridine ring. For instance, in a manner analogous to other 2-nitropyridines, the chlorine atom can be selectively displaced to introduce a new functional group, which can then be further modified.

While specific examples for this compound are not extensively documented in peer-reviewed literature, the synthetic pathways established for similar compounds, such as 2-chloro-5-nitropyridine (B43025), provide a strong indication of its potential. These reactions often lead to the formation of trisubstituted pyridines, which are valuable precursors for more complex molecules. The remaining bromine atom can then be targeted in a subsequent step, often via cross-coupling reactions like Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Table 1: Potential Reactions for Polyfunctionalization of this compound

Reaction TypeReagent/CatalystPotential Product
Nucleophilic Aromatic SubstitutionAmines (R-NH2)5-Bromo-4-(alkyl/arylamino)-2-nitropyridine
Nucleophilic Aromatic SubstitutionAlkoxides (R-O⁻)4-Alkoxy-5-bromo-2-nitropyridine
Suzuki CouplingArylboronic acid / Pd catalystThis compound with an aryl group at a halogenated position
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystThis compound with an alkynyl group at a halogenated position

This table is illustrative and based on the known reactivity of similar substituted pyridines.

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. Following initial functionalization, the newly introduced substituent and an adjacent group on the pyridine ring can undergo intramolecular cyclization to form bicyclic or polycyclic structures.

Role of this compound in the Synthesis of Advanced Intermediates

The versatility of this compound makes it a valuable building block for the synthesis of advanced intermediates across several research-intensive industries.

Substituted pyridines are a prevalent motif in a vast number of approved drugs and clinical candidates. The ability to introduce diverse functionalities onto the this compound core makes it a highly attractive starting material for the generation of compound libraries for lead discovery.

The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been demonstrated using 2-chloro-5-methyl-3-nitropyridine, a structurally related compound. nih.gov This highlights the potential of such nitropyridine scaffolds in developing targeted therapies. Similarly, nitropyridine derivatives have been used in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov The general synthetic utility of nitroaromatic compounds as building blocks for pharmaceutically relevant substances is well-recognized. frontiersin.org While direct synthesis from this compound is not explicitly detailed in these examples, its structural features suggest its suitability for constructing similar pharmacologically active molecules. The synthesis of bioactive molecules from nitropyridines is a broad field, with applications in creating antitumor, antiviral, and anti-neurodegenerative compounds. nih.govnih.gov

Table 2: Examples of Bioactive Scaffolds Synthesized from Related Nitropyridines

Starting MaterialBioactive ScaffoldTherapeutic AreaReference
2-Chloro-5-methyl-3-nitropyridineJAK2 InhibitorsInflammation, Cancer nih.gov
2,6-Dichloro-3-nitropyridineGSK3 InhibitorsNeurodegenerative diseases, Diabetes nih.gov
5-Bromo-2-nitropyridine (B47719)PET Tau Tracer PrecursorAlzheimer's Disease Imaging nih.gov

The pyridine ring is a key component in many commercially successful herbicides, insecticides, and fungicides. The specific substitution pattern of this compound allows for the creation of novel pyridine-based agrochemicals.

For instance, 2-chloro-5-nitropyridine has been used as a starting material for a new series of insecticides. nih.gov The synthetic route involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. The resulting derivatives have shown activity against several agricultural pests. The presence of halogen atoms in the final molecule can enhance its biological activity and stability. The general importance of substituted pyridines in agrochemical research suggests that this compound is a valuable intermediate for the development of new crop protection agents. nih.gov

The electronic properties of the pyridine ring, which can be tuned by its substituents, make pyridine-containing compounds interesting for applications in materials science. The high reactivity of this compound allows for its incorporation into polymers and other advanced materials.

While specific research on the use of this compound in this area is limited, studies on a related compound, 2-Bromo-4-chloro-5-nitropyridine, have shown its use in synthesizing functionalized polymers and nanomaterials. Its ability to undergo various coupling reactions makes it a valuable precursor for creating materials with specific electronic and optical properties. For example, it has been used in the synthesis of conducting polymers through oxidative polymerization methods, which have potential applications in organic photovoltaics and sensors. The general principles of using such reactive monomers suggest that this compound could be a useful component in the design of new functional materials.

Contributions to Radiolabeled Compound Synthesis for Imaging Research

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research, enabling the non-invasive study of biological processes in vivo. The introduction of a fluorine-18 (B77423) (¹⁸F) atom into a molecule is a common strategy in the design of PET tracers due to the favorable decay characteristics of this radionuclide. The electron-deficient nature of the pyridine ring in this compound, accentuated by the nitro group, makes it a potential substrate for nucleophilic radiofluorination.

While direct radiofluorination of this specific compound is not extensively documented in publicly available research, studies on structurally similar compounds provide a strong rationale for its potential application. For instance, research on the direct radiofluorination of pyridine N-oxides has shown promise for the synthesis of meta-fluorinated pyridines. In one study, 3-bromo-4-nitropyridine (B1272033) N-oxide was successfully fluorinated to 3-fluoro-4-nitropyridine (B80604) N-oxide, which was then reduced to 3-fluoro-4-aminopyridine. nih.gov This approach was also successfully applied for labeling with fluorine-18, yielding the desired product in a moderate decay-corrected yield. nih.gov

This methodology highlights a potential pathway for the utilization of this compound derivatives in PET tracer synthesis. By analogy, the N-oxide of this compound could serve as a precursor for the introduction of ¹⁸F at the 5-position via a nucleophilic aromatic substitution (SNAr) reaction, displacing the bromide. The resulting ¹⁸F-labeled nitropyridine could then undergo further functionalization or reduction of the nitro group to an amine, which can be a key functional handle for conjugation to biomolecules or pharmacophores.

The synthesis of a potential ¹⁸F-labeled tracer targeting the CXCR4 receptor in gliomas from a nitropyridine precursor further underscores the utility of this class of compounds in radiopharmaceutical development. nih.gov In this case, a nitro-precursor was radiolabeled with ¹⁸F under anhydrous conditions to produce the final tracer. nih.gov This demonstrates that the nitro group in such scaffolds can be amenable to the conditions required for radiofluorination reactions.

The following table outlines a proposed synthetic pathway for a hypothetical ¹⁸F-labeled compound derived from this compound, based on the aforementioned research.

StepReactantReagent/ConditionProductPurpose
1This compoundm-CPBAThis compound N-oxideActivation for nucleophilic substitution
2This compound N-oxide[¹⁸F]Fluoride source (e.g., K¹⁸F/Kryptofix 2.2.2)5-[¹⁸F]Fluoro-4-chloro-2-nitropyridine N-oxideIntroduction of ¹⁸F radiolabel
35-[¹⁸F]Fluoro-4-chloro-2-nitropyridine N-oxideReducing agent (e.g., PCl₃)5-[¹⁸F]Fluoro-4-chloro-2-nitropyridineRemoval of the N-oxide
45-[¹⁸F]Fluoro-4-chloro-2-nitropyridineReducing agent (e.g., SnCl₂/HCl)5-[¹⁸F]Fluoro-4-chloro-pyridin-2-amineFormation of a key amine intermediate for further conjugation

This table presents a hypothetical reaction scheme and is for illustrative purposes.

Strategic Functional Group Interconversions from this compound

The presence of three distinct functional groups—bromo, chloro, and nitro—on the pyridine ring of this compound allows for a high degree of strategic manipulation. The differential reactivity of the halogen atoms and the versatility of the nitro group enable a wide range of functional group interconversions, making it a valuable building block in organic synthesis.

The two halogen atoms, bromine and chlorine, offer opportunities for regioselective transformations. Generally, in nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyridines, the reactivity of the halogens follows the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength. However, the position of the halogen relative to the electron-withdrawing nitro group significantly influences its lability. The chlorine at the C4 position, para to the nitro group, is expected to be more activated towards nucleophilic attack than the bromine at the C5 position. This differential reactivity can be exploited for selective substitution reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of carbon-carbon bonds. Both the bromo and chloro substituents can participate in such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and reaction conditions can often be tuned to achieve selective coupling at either the C-Br or C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations.

The nitro group at the C2 position is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group, which can be achieved using various reagents such as tin(II) chloride, iron powder, or catalytic hydrogenation. This resulting aminopyridine is a key intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and for the construction of fused heterocyclic systems.

The following table summarizes some key functional group interconversions that can be performed on this compound.

TransformationReagents and ConditionsProductSynthetic Utility
Nucleophilic Aromatic Substitution (at C4) Nucleophile (e.g., R-OH, R-NH₂, R-SH) with a base5-Bromo-4-(substituted)-2-nitropyridineIntroduction of diverse functional groups at the C4 position.
Suzuki-Miyaura Coupling (at C5) Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base5-(Aryl/heteroaryl)-4-chloro-2-nitropyridineFormation of C-C bonds to create biaryl or hetero-biaryl structures.
Suzuki-Miyaura Coupling (at C4) Aryl/heteroaryl boronic acid, specific Pd catalyst/ligand system5-Bromo-4-(aryl/heteroaryl)-2-nitropyridineSelective C-C bond formation at the less reactive chloro position.
Nitro Group Reduction SnCl₂/HCl or H₂, Pd/C5-Bromo-4-chloro-pyridin-2-amineGeneration of a versatile amino group for further derivatization.

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 2 Nitropyridine

Quantum Chemical Characterization of 5-Bromo-4-chloro-2-nitropyridine

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution, which governs the molecule's geometry, stability, and chemical nature.

The electronic structure and optimized geometry of this compound are effectively investigated using Density Functional Theory (DFT) and ab initio methods. DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has proven to be a reliable approach for balancing accuracy and computational cost in studying substituted aromatic systems. These calculations are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which provide sufficient flexibility to accurately describe the electronic environment of atoms, including polarization and diffuse functions crucial for anions and lone pairs.

In computational studies of similar molecules, such as 4-chloro-2-bromoaniline, DFT (B3LYP) and ab initio (Hartree-Fock, HF) methods with the 6-311++G(d,p) basis set were employed to calculate optimized structures, energies, and vibrational frequencies. globalresearchonline.net For this compound, such calculations would begin by defining the initial atomic coordinates and then iteratively solving the electronic energy equations to find the lowest energy conformation, known as the optimized geometry. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the presence of strong electron-withdrawing groups (nitro, chloro) and the pyridine (B92270) nitrogen is expected to lower the energy of both orbitals and influence the gap.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the nitro group and the pyridine nitrogen, indicating nucleophilic character. Regions of positive potential (blue) are anticipated on the hydrogen atoms and near the carbon atoms bonded to the electronegative substituents, highlighting their susceptibility to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Data for Substituted Pyridines This table presents typical data obtained from DFT calculations for related compounds to illustrate the concepts for this compound.

ParameterDescriptionExpected Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the molecule's capacity to act as an electron donor. Expected to be relatively low due to electron-withdrawing groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the molecule's capacity to act as an electron acceptor. Expected to be low, signifying a good electrophile.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap suggests higher reactivity, particularly for nucleophilic aromatic substitution.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. This method provides detailed insights into charge distribution and intramolecular interactions, such as hyperconjugation.

For this compound, NBO analysis would quantify the natural atomic charges, revealing the extent of electron withdrawal by the substituents. It is expected that the nitrogen and oxygen atoms of the nitro group, the chlorine atom, and the pyridine nitrogen atom would carry a significant negative charge. Conversely, the carbon atoms of the pyridine ring, particularly those attached to the electronegative groups, would exhibit a positive charge. NBO analysis also elucidates the stabilization energy (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals, which helps to explain the stability derived from delocalization effects within the molecule.

Table 2: Predicted Natural Atomic Charges from NBO Analysis The following table shows hypothetical but chemically reasonable NBO charge distributions for this compound to illustrate the expected results.

AtomExpected Natural Charge (e)Reasoning
N (Pyridine Ring)~ -0.5 to -0.7High electronegativity and lone pair character.
C2 (C-NO₂)~ +0.3 to +0.5Attached to the highly electron-withdrawing nitro group.
N (Nitro Group)~ +0.6 to +0.8Positively charged nitrogen in the nitro functional group.
O (Nitro Group)~ -0.5 to -0.7 (each)Highly electronegative oxygen atoms.
C4 (C-Cl)~ +0.1 to +0.2Electron withdrawal by the chlorine atom.
C5 (C-Br)~ -0.05 to +0.05Effect of the less electronegative bromine atom.

Spectroscopic Property Predictions and Correlations for this compound

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT methods, such as B3LYP/6-311++G(d,p), are highly effective for these calculations. globalresearchonline.net The output provides harmonic vibrational frequencies, which correspond to the normal modes of the molecule. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and incomplete basis sets, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. mdpi.com

For this compound, simulations would predict characteristic vibrational bands. Key expected frequencies include the symmetric and asymmetric stretching modes of the NO₂ group, C-Cl and C-Br stretching vibrations, and various C-C and C-N stretching and bending modes of the pyridine ring. A combined experimental and theoretical study on 5-halogenated cytosines demonstrated how DFT could be used to analyze the effect of different halogen substituents on the vibrational frequencies. nih.govdocumentsdelivered.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on established group frequencies and computational studies of related molecules.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (IR/Raman)
Aromatic C-H Stretch3050 - 3150Medium / Strong
NO₂ Asymmetric Stretch1520 - 1560Very Strong / Medium
NO₂ Symmetric Stretch1330 - 1370Strong / Strong
C=C, C=N Ring Stretch1400 - 1600Medium-Strong / Medium-Strong
C-Cl Stretch700 - 850Strong / Medium
C-Br Stretch500 - 650Strong / Strong

Theoretical prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating nuclear magnetic shielding tensors. These tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

The chemical shifts in this compound are heavily influenced by the inductive and mesomeric effects of its substituents. The electronegative chlorine, bromine, and nitro groups, along with the pyridine nitrogen, all act to withdraw electron density from the ring. ucl.ac.uk This deshielding effect causes the remaining ring protons and carbons to resonate at a higher chemical shift (downfield) compared to unsubstituted pyridine. Calculations can predict the specific shifts for H3 and H6, as well as for each of the five carbon atoms in the ring, aiding in the assignment of experimental NMR spectra. ucl.ac.uk

Electronic Absorption (UV-Vis) Spectra Theoretical Studies

Theoretical studies of electronic absorption spectra, typically performed using Time-Dependent Density Functional Theory (TD-DFT), provide valuable insights into the electronic transitions within a molecule. mdpi.comsharif.edu These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate to the intensity of absorption bands.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the pyridine ring and the nitro group. The calculations would involve optimizing the ground state geometry of the molecule and then computing the vertical excitation energies to various excited states. The primary transitions of interest are often the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transitions.

In related compounds, such as substituted nitropyridines, these transitions are well-characterized. For instance, theoretical calculations on similar aromatic compounds have shown that the energy gap between the HOMO and LUMO corresponds to absorption in the UV region. mdpi.com The presence of halogens (bromine and chlorine) and the strongly electron-withdrawing nitro group on the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, moving the absorption to longer wavelengths.

Computational protocols typically employ basis sets like 6-311++G or 6-31G(d,p) to achieve a balance between accuracy and computational cost. sharif.edunih.gov The theoretical spectrum is often simulated in a solvent to mimic experimental conditions, using models like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Theoretical UV-Vis Data for a Related Nitroaromatic Compound This table presents data for a different molecule to illustrate the typical output of TD-DFT calculations and is not data for this compound.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1383.010.45HOMO → LUMO (95%)
S0 → S2320.540.21HOMO-1 → LUMO (88%)
S0 → S3295.120.15HOMO → LUMO+1 (75%)

Data adapted from studies on quercetin (B1663063) to illustrate typical TD-DFT output. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, the most significant reaction pathway is nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces one of the halogen atoms. The strong electron-withdrawing nitro group at the 2-position activates the pyridine ring for such attacks, particularly at the 4- and 6-positions (relative to the nitro group).

The generally accepted mechanism for SNA_r_ reactions is a two-step process:

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, chlorine or bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

Computational studies on analogous systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, have explored this pathway. clockss.org These studies use DFT to map the potential energy surface of the reaction, identifying all intermediates and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods, such as those available in software packages like MOPAC or Gaussian, can locate these TS geometries. sparkle.pro.br

Computational studies on the SNA_r_ of substituted thiophenes with pyrrolidine (B122466) show that the first step, the formation of the zwitterionic Meisenheimer adduct, is associated with a specific activation barrier. nih.gov A similar approach for this compound would calculate the activation energy (ΔG‡) for the attack of a nucleophile at the carbon bearing the chlorine versus the one bearing the bromine. The relative heights of these barriers would predict the regioselectivity of the substitution.

Table 2: Example of Calculated Energetics for a Generic S_N_Ar Reaction This table provides hypothetical data to illustrate the energetic profile of an S_N_Ar reaction and is not specific to this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.5
Meisenheimer Intermediate-5.2
Transition State 2 (TS2)+2.1
Products-10.8

The solvent plays a crucial role in SNA_r_ reactions. nih.gov Computational models account for solvent effects implicitly, using continuum models (like PCM), or explicitly, by including one or more solvent molecules in the calculation. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are known to accelerate SNA_r_ reactions because they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, leaving it more reactive. libretexts.orgrsc.org

Computational studies on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in methanol-DMSO mixtures demonstrated that changes in solvent composition significantly affect the reaction rate by altering the stability of the ground state and transition state differently. nih.gov For this compound, computational modeling could predict how the reaction rate and selectivity would change in different solvents. A polar solvent would be expected to stabilize the charged Meisenheimer intermediate and the transition states leading to it, thereby influencing the reaction kinetics.

Catalysis can also be modeled. For example, in reactions involving proton transfer, the presence of a base or even a second molecule of the nucleophile acting as a proton shuttle can be computationally investigated to see if it lowers the activation barrier of the elimination step. nih.gov

Structure-Reactivity Relationship Studies of this compound

The reactivity of this compound is intrinsically linked to its structure. The positions of the bromo, chloro, and nitro substituents determine the electrophilicity of the carbon atoms in the pyridine ring.

Nitro Group: The -NO2 group at position 2 is a powerful electron-withdrawing group. Through its negative inductive (-I) and resonance (-M) effects, it strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution. The activation is strongest at the ortho (position 3) and para (position 5) positions relative to the nitro group.

Halogens: The chlorine at position 4 and bromine at position 5 also have an electron-withdrawing inductive effect (-I), which further increases the electrophilicity of the ring carbons. Their relative positions and the inherent nature of the carbon-halogen bond will influence which is the better leaving group. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that bromine might be the preferred leaving group, but electronic factors and the stability of the transition state are decisive.

Structure-activity relationship studies on other halogenated compounds have shown that the nature of the halogen can significantly impact interactions and reactivity. mdpi.commdpi.com For example, computational docking studies have demonstrated that the larger, more polarizable halogens (like bromine and iodine) can form stronger halogen bonds, a type of non-covalent interaction that can influence binding to a biological target. mdpi.com While this is more relevant to biological activity, the underlying electronic properties also govern chemical reactivity. A computational analysis of this compound would involve calculating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions, and using reactivity descriptors to predict the most likely sites for nucleophilic attack.

Emerging Research Avenues and Future Outlook for 5 Bromo 4 Chloro 2 Nitropyridine Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign synthetic methods. For a molecule like 5-Bromo-4-chloro-2-nitropyridine, which traditionally relies on multi-step syntheses involving hazardous reagents, the shift towards greener alternatives is particularly crucial.

Current research in sustainable pyridine (B92270) synthesis is exploring several promising avenues:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction sequences without isolating intermediates. nih.govnih.govmdpi.com For the synthesis of polysubstituted pyridines, flow reactors can enable precise control over reaction conditions, potentially leading to higher yields and purities while minimizing waste. nih.gov The synthesis of related halogenated pyridines has been successfully demonstrated in flow, suggesting the potential for adapting these methods for this compound. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govacs.orgrsc.orgtandfonline.com This technology could be applied to the synthesis and functionalization of this compound, potentially enabling C-H functionalization or the introduction of new substituents with high selectivity, avoiding harsh reagents and high temperatures. nih.govacs.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov This energy-efficient method could be employed to streamline the synthesis of this compound and its derivatives, reducing energy consumption and promoting greener reaction conditions. nih.gov

Alternative Solvents and Catalysts: The use of greener solvents, such as water or bio-derived solvents, is a key principle of green chemistry. biosynce.com Research into pyridine synthesis is exploring the use of such solvents, as well as the development of recyclable catalysts, to minimize the environmental impact of chemical processes. biosynce.com

Green MethodologyPotential Application for this compoundAnticipated Benefits
Flow Chemistry Synthesis of the core structure and subsequent derivatization.Improved safety, higher yields, reduced waste, process automation. nih.govnih.gov
Photocatalysis Selective C-H functionalization and introduction of new substituents.Mild reaction conditions, high selectivity, novel reactivity. nih.govacs.org
Microwave-Assisted Synthesis Accelerated synthesis of the core and its derivatives.Reduced reaction times, improved energy efficiency. nih.gov
Green Solvents/Catalysts Use of water or recyclable catalysts in synthetic steps.Reduced environmental impact, improved process sustainability. biosynce.com

Discovery of Unprecedented Reactivity and Transformation Pathways

The unique electronic and steric properties of this compound make it a fertile ground for discovering novel chemical reactions. The presence of two different halogens at positions that are electronically distinct due to the nitro group allows for chemoselective transformations.

Emerging areas of reactivity for polysubstituted pyridines that could be applied to this compound include:

Site-Selective C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds in pyridines, a transformation that was previously challenging. researchgate.netresearchgate.netdigitellinc.com Photocatalytic methods, for instance, can generate pyridinyl radicals that undergo selective coupling reactions. nih.govacs.org Applying these methods to this compound could lead to the direct introduction of alkyl or other functional groups at specific positions, bypassing traditional multi-step sequences.

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for introducing carbon substituents onto electron-deficient aromatic rings. acs.org This reaction has been successfully applied to nitropyridines and could be used to introduce a variety of functional groups onto the this compound scaffold. acs.org

Novel Cycloaddition Reactions: The pyridine ring can participate in various cycloaddition reactions. The development of new catalytic systems could enable unprecedented [4+2] or other cycloaddition pathways involving the this compound core, leading to the synthesis of complex polycyclic structures. nih.gov

Development of Highly Selective Catalytic Systems

The ability to selectively functionalize one position over another is a cornerstone of modern organic synthesis. For this compound, with its multiple reactive sites, the development of highly selective catalytic systems is paramount.

Key areas of catalyst development relevant to this compound include:

Ligand-Controlled Cross-Coupling: The reactivity of the C-Br and C-Cl bonds in cross-coupling reactions can be controlled by the choice of ligand on the metal catalyst. nih.gov For dihalogenated pyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position, a reversal of the conventional selectivity. nih.gov This approach could be used to selectively functionalize the C4-chloro position of this compound while leaving the C5-bromo position intact for subsequent transformations.

Photoredox Catalysis for Regiodivergent Functionalization: By employing different photocatalysts and reaction conditions, it is possible to achieve site-divergent functionalization of pyridinium (B92312) derivatives. acs.orgnih.gov For example, phosphinoyl radicals can be directed to the C4 position, while carbamoyl (B1232498) radicals selectively attack the C2 position. nih.gov This strategy could be adapted to achieve highly selective functionalization of the this compound ring.

Chemoselective Halogenation: While the target molecule is already halogenated, further selective halogenation or dehalogenation could provide access to new derivatives. nih.govyoutube.com The development of phosphine (B1218219) reagents that enable selective halogenation of pyridines at specific positions offers a promising avenue for creating a diverse range of halo-substituted nitropyridines. nih.gov

Catalytic SystemTarget Transformation on this compoundAchieved Selectivity
Palladium with Sterically Hindered NHC Ligands Cross-coupling at the C4-chloro position.High selectivity for C4 over C2/C6. nih.gov
Organic Photocatalysts (e.g., Quinolinone) Introduction of phosphinoyl or carbamoyl groups.Site-divergent functionalization at C4 or C2. acs.orgnih.gov
Designed Phosphine Reagents Selective halogen exchange or introduction of new halogens.Positional selectivity in pyridine halogenation. nih.gov

Design and Synthesis of Advanced Derivatives with Tuned Properties

The this compound scaffold is a valuable starting point for the synthesis of advanced derivatives with properties tailored for specific applications.

Medicinal Chemistry: The pyridine ring is a privileged structure in drug discovery. nih.gov By strategically modifying the substituents on the this compound core, it is possible to develop new drug candidates. For example, derivatives could be designed as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The halogens provide convenient handles for introducing a wide range of functionalities through cross-coupling and nucleophilic substitution reactions.

Materials Science: Pyridine-containing molecules are used in the development of functional materials, including polymers and coordination compounds. biosynce.com The electronic properties of the this compound ring, influenced by the nitro group and halogens, make it an interesting building block for materials with specific optical or electronic properties. Derivatives could be designed for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).

Integration of Machine Learning and AI in Synthetic Design for this compound

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose a series of reactions to synthesize it from commercially available starting materials. nih.govnih.govarxiv.org For a complex target derived from this compound, these tools could identify novel and efficient synthetic routes that might not be obvious to a human chemist. arxiv.org

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome, including the yield and selectivity, of a given reaction. chemeurope.comeurekalert.orgchemai.iorjptonline.orgdartmouth.edu This could be invaluable for optimizing the reaction conditions for the synthesis and functionalization of this compound, saving time and resources in the laboratory. chemeurope.com

De Novo Design of Derivatives: AI algorithms can be used to design new molecules with desired properties. By defining a set of target properties, such as binding affinity to a specific protein or a particular emission wavelength, AI can generate novel derivatives of this compound that are predicted to have those properties.

AI/ML ApplicationSpecific Use for this compound ChemistryPotential Impact
Retrosynthesis Proposing efficient synthetic routes to complex derivatives.Accelerates the discovery of new synthetic pathways. nih.govarxiv.org
Reaction Prediction Optimizing reaction conditions for yield and selectivity.Reduces experimental effort and cost. chemeurope.comrjptonline.org
De Novo Design Generating novel derivatives with tailored biological or material properties.Speeds up the discovery of new functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2-nitropyridine, and how can purity be maximized?

  • Methodology : Synthesis typically involves halogenation and nitration of pyridine derivatives. For bromination, N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ is effective . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or dichloromethane) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
  • Key Data : Melting points (mp) for related bromo-nitropyridines range from 137–150°C, with purity confirmed by GC/HPLC (>97%) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation (risk of inhalation) and skin contact due to potential toxicity. Store at 0–6°C in airtight, light-resistant containers .
  • Emergency Measures : In case of spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Thermal decomposition releases toxic gases (e.g., NOₓ, HBr); firefighters require SCBA gear .

Q. How can analytical techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic pyridine protons (δ 8.2–9.0 ppm) and NO₂/Br/Cl substituent effects .
  • Mass Spectrometry : ESI-MS m/z ~235–237 (M⁺, isotopic pattern confirms Br/Cl) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ~25.5%, H: ~0.85%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The electron-withdrawing nitro group meta to bromine enhances electrophilicity, facilitating Pd-catalyzed couplings. Compare reactivity with analogues (e.g., 5-Bromo-2-nitropyridine) using kinetic studies (monitor via HPLC). Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
  • Data Contradiction : While this compound shows higher reactivity than 5-Bromo-2-chloropyrimidine, steric hindrance from Cl may reduce yields in bulky substrates .

Q. What strategies mitigate competing side reactions during functionalization (e.g., nitro group reduction)?

  • Methodology : Use selective reducing agents (e.g., SnCl₂/HCl for nitro-to-amine without affecting halogens). For reductive dehalogenation risks, employ H₂/Pd-C with careful temperature control (<50°C). Monitor intermediates via IR (loss of NO₂ stretch at ~1520 cm⁻¹) .

Q. How can computational modeling predict regioselectivity in nucleophilic aromatic substitution?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group directs nucleophiles to the para position relative to Br, while Cl sterically blocks ortho positions. Validate with experimental substituent effects (e.g., compare with 5-Bromo-2-fluoro-4-methyl-3-nitropyridine) .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodology : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C. Analyze degradation via HPLC-UV (λ = 254 nm) at intervals (0, 24, 48 hrs). Use Arrhenius plots to extrapolate shelf life .
  • Critical Observations : Degradation products (e.g., dehalogenated pyridines) indicate hydrolytic susceptibility at high pH .

Q. What statistical approaches resolve contradictions in catalytic efficiency data across studies?

  • Methodology : Apply multivariate regression to isolate variables (catalyst loading, solvent polarity). For example, contradictory yields in DMF vs. DMSO may stem from solvent coordination effects on Pd. Use ANOVA to confirm significance (p < 0.05) .

Safety & Compliance

Q. What environmental precautions are mandated for disposal of halogenated nitropyridines?

  • Methodology : Neutralize waste with 10% NaOH, precipitate halogenides, and filter. Confirm non-detectable levels via ion chromatography (<1 ppm Cl⁻/Br⁻) before disposal. Document compliance with EPA/TSCA guidelines .

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